molecular formula C21H27NO3S B1204145 Maprotiline Mesylate CAS No. 58902-67-3

Maprotiline Mesylate

Cat. No.: B1204145
CAS No.: 58902-67-3
M. Wt: 373.5 g/mol
InChI Key: IUOFVKUAHKGVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A bridged-ring tetracyclic antidepressant that is both mechanistically and functionally similar to the tricyclic antidepressants, including side effects associated with its use.

Properties

CAS No.

58902-67-3

Molecular Formula

C21H27NO3S

Molecular Weight

373.5 g/mol

IUPAC Name

methanesulfonic acid;N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine

InChI

InChI=1S/C20H23N.CH4O3S/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;1-5(2,3)4/h2-5,7-10,15,21H,6,11-14H2,1H3;1H3,(H,2,3,4)

InChI Key

IUOFVKUAHKGVIO-UHFFFAOYSA-N

SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O

Canonical SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O

58902-67-3

Pictograms

Irritant; Environmental Hazard

Related CAS

10262-69-8 (Parent)

Synonyms

Ba-34,276
Ba34,276
Deprilept
Dibencycladine
Hydrochloride, Maprotiline
Ludiomil
Maprolu
Maprotilin
Maprotilin Holsten
Maprotilin neuraxpharm
Maprotilin ratiopharm
Maprotilin TEVA
maprotilin von ct
Maprotilin-neuraxpharm
Maprotilin-ratiopharm
Maprotilin-TEVA
Maprotiline
Maprotiline Hydrochloride
Maprotiline Mesylate
Mesylate, Maprotiline
Mirpan
N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine
Novo Maprotiline
Novo-Maprotiline
Psymion

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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